![molecular formula C6H6F3N3O2 B2394975 4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 338975-46-5](/img/structure/B2394975.png)
4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-4-carbaldehyde O-methyloxime, has the CAS Number: 338975-46-5 . It has a molecular weight of 209.13 and its Inchi Code is 1S/C6H6F3N3O2/c1-14-10-2-3-4 (6 (7,8)9)11-12-5 (3)13/h2H,1H3, (H2,11,12,13)/b10-2+ .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: C6H6F3N3O2 . The Inchi key for this compound is KMGWEHCUZDPMND-WTDSWWLTSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. The trifluoromethyl group plays an increasingly important role in these reactions .Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the current resources.Wirkmechanismus
The mechanism of action of TFP is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. TFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. TFP has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects. TFP has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. TFP has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, TFP has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TFP in lab experiments is its relatively simple synthesis method. TFP is also stable and can be stored for extended periods. One limitation of using TFP is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving TFP. One potential direction is the synthesis and testing of TFP derivatives for their therapeutic potential. Another direction is the investigation of the mechanism of action of TFP, which could lead to the development of new drugs targeting COX-2 and HDACs. Additionally, TFP could be further investigated for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of TFP involves the reaction of 4,5-dihydro-1H-pyrazol-5-one with trifluoroacetic anhydride and methoxyamine hydrochloride. This reaction results in the formation of TFP, which is a white crystalline solid. The synthesis of TFP is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
TFP has various applications in scientific research, including medicinal chemistry, biochemistry, and pharmacology. TFP has been used as a starting material for the synthesis of various compounds that have potential therapeutic applications. For example, TFP derivatives have been synthesized and tested for their anticancer activity, anti-inflammatory activity, and antiviral activity.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-methoxyiminomethyl]-3-(trifluoromethyl)-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2/c1-14-10-2-3-4(6(7,8)9)11-12-5(3)13/h2-3H,1H3,(H,12,13)/b10-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQWUNPNQVELNJ-WTDSWWLTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=NNC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C(=NNC1=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2394893.png)
![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)
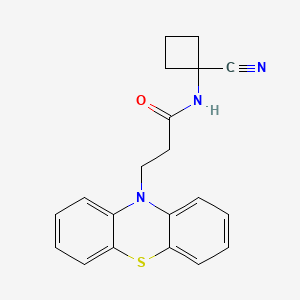
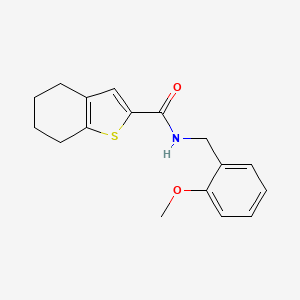
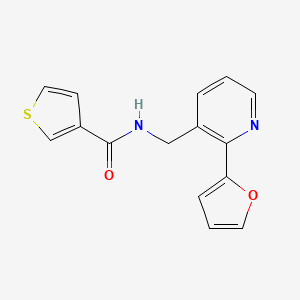
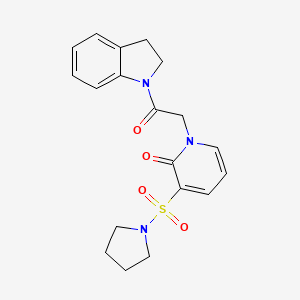
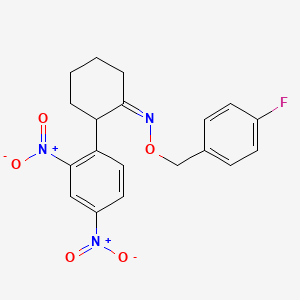
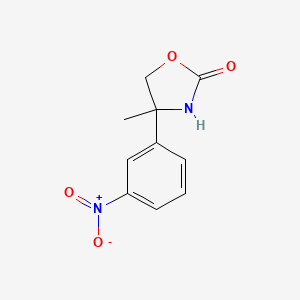
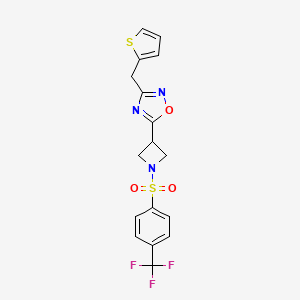


![Methyl 4-((9-(4-methoxyphenyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2394910.png)
![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-benzyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2394913.png)